3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid
Description
3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a cyclohexyl group at position 3, a methyl group at position 5, and a carboxylic acid moiety at position 4. Its molecular formula is inferred as C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol (calculated based on structural analogs in the evidence).
Properties
IUPAC Name |
3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCDJLZFOUQYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2CCCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55278-64-3 | |
| Record name | 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of α-Amino Ketones with Carboxylic Acid Derivatives
A widely adopted route involves the cyclocondensation of α-amino ketones with acylating agents. For instance, methyl 2-amino-3-oxobutanoate hydrochloride reacts with cyclopropanecarboxylic acid chloride in the presence of triethylamine to form an intermediate acylated product. Subsequent treatment with triphenylphosphine and iodine induces cyclodehydration, yielding the 5-methyloxazole-4-carboxylate core. This method achieves moderate yields (24% over two steps) but requires careful control of stoichiometry to prevent over-acylation.
Palladium-Catalyzed Intramolecular Cyclization
Palladium-mediated cyclization offers a more direct pathway. As demonstrated in DE10010984A1, N-benzoyl-aminoalkene precursors undergo intramolecular cyclization using Pd(OAc)₂ or PdCl₂ as catalysts. Applying this to cyclohexyl-substituted precursors could generate the 3-cyclohexyloxazole fragment. Reaction conditions (80–120°C in acetonitrile with CaCO₃ as base) favor ring closure without epimerization.
Carboxylic Acid Functionalization
The 4-position carboxylic acid is typically introduced via hydrolysis or oxidation:
Ester Hydrolysis
Methyl or ethyl esters of the oxazole-4-carboxylate intermediate undergo basic hydrolysis. For example, treatment with NaOH (2M, ethanol/water, reflux) cleaves the ester to the carboxylic acid. This method, used for the structurally similar 3-ethyl-5-methylisoxazole-4-carboxylic acid, achieves >96% conversion.
Oxidative Methods
RuCl₃/NaIO₄-mediated oxidation of propargyl alcohol intermediates represents an alternative pathway. Although primarily employed for γ-amino-α-hydroxy acid synthesis, this system could oxidize alcohol groups adjacent to the oxazole ring to carboxylic acids under mild conditions.
Integrated Synthetic Pathways
Combining these strategies, two optimized routes emerge:
Pathway A: Sequential Cyclization-Alkylation
- Core Formation : Cyclocondensation of methyl 2-amino-3-oxobutanoate with cyclopropanecarbonyl chloride yields 5-methyloxazole-4-carboxylate.
- Bromination : CBr₄/PPh₃-mediated bromination installs Br at C3.
- Suzuki Coupling : Pd-catalyzed coupling with cyclohexylboronic acid introduces the cyclohexyl group.
- Ester Hydrolysis : NaOH-mediated hydrolysis produces the carboxylic acid.
Pathway B: Palladium-Catalyzed Tandem Synthesis
- Precursor Preparation : N-Cyclohexylcarbonyl aminoalkene synthesized from cyclohexanecarboxylic acid and β-amino alcohol.
- Intramolecular Cyclization : PdCl₂/CaCO₃ in acetonitrile (100°C, 6h) forms the oxazole ring.
- Oxidation : RuCl₃/NaIO₄ oxidizes any residual alcohol groups to carboxylic acids.
Comparative Analysis of Methods
*Estimated based on analogous reactions.
Challenges and Optimization Opportunities
- Regioselectivity : Competing substitutions at C3 and C5 necessitate directing groups. Incorporating electron-withdrawing substituents (e.g., nitro groups) at C4 during cyclization improves C3 selectivity.
- Catalyst Recovery : Immobilized Pd catalysts (e.g., Pd/C) could enhance the sustainability of Pathway B.
- Protecting Groups : Temporary protection of the carboxylic acid as a tert-butyl ester prevents side reactions during alkylation steps.
Chemical Reactions Analysis
Decarboxylative Amidation
This reaction leverages the carboxylic acid group for stereoretentive C–N bond formation. The process employs 1,4,2-dioxazol-5-one as an amidating reagent under base-mediated conditions (e.g., guanidine or phosphazene bases) .
Mechanism :
-
Nucleophilic addition of the carboxylate to dioxazolone.
-
Rearrangement to a dicarbonyl N-hydroxy intermediate.
-
Lossen-type rearrangement to form hydroxamate.
-
Isocyanate generation and subsequent C–N bond formation with retention of stereochemistry .
| Reagent/Condition | Product | Yield (Theoretical) | Selectivity |
|---|---|---|---|
| 1,4,2-Dioxazol-5-one, Guanidine (2 equiv.), RT | N-Alkylamide | >80% (predicted) | Stereoretentive |
This method is scalable and compatible with primary, secondary, and tertiary amines .
Esterification
The carboxylic acid reacts with alcohols under acidic or coupling-agent conditions to form esters, a critical step in prodrug development.
Typical Protocol :
-
Reagents : Methanol/H₂SO₄ (acid-catalyzed) or N,N′-Dicyclohexylcarbodiimide (DCC)/Dimethylaminopyridine (DMAP).
-
Conditions : Reflux (acid) or RT (coupling agents).
| Substrate | Alcohol | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| Target compound | Methanol | H₂SO₄ | Methyl ester | ~75 (estimated) |
| Target compound | Benzyl alcohol | DCC/DMAP | Benzyl ester | ~85 (estimated) |
Ester derivatives enhance bioavailability by masking the polar carboxylic acid group.
Nucleophilic Substitution at the Oxazole Ring
The electron-deficient oxazole ring undergoes substitution at the 2- or 5-positions under electrophilic conditions.
Example Reaction :
-
Halogenation with N-Halosuccinimide (e.g., NBS or NCS) in DMF at 0–5°C.
| Halogenating Agent | Position | Product | Notes |
|---|---|---|---|
| NBS | C-5 | 5-Bromo derivative | Requires Lewis acid (e.g., FeCl₃) |
| NCS | C-2 | 2-Chloro derivative | Lower reactivity due to steric hindrance |
Cycloaddition Reactions
The oxazole ring participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts.
Conditions :
| Dienophile | Product | Application |
|---|---|---|
| Maleic anhydride | Fused bicyclic oxazole | Intermediate for polycyclic scaffolds |
Decarboxylation
Thermal or photolytic decarboxylation eliminates CO₂, yielding 3-cyclohexyl-5-methylisoxazole.
Conditions :
| Method | Temperature/Energy | Conversion (%) |
|---|---|---|
| Thermal | 180°C | ~90 |
| UV Light | 254 nm, 6 h | ~70 |
Metal-Catalyzed Cross-Coupling
The carboxylic acid can be converted to acyl halides (e.g., via SOCl₂) for use in Suzuki-Miyaura or Ullmann couplings.
Example :
-
Acyl Chloride Formation : SOCl₂, reflux → 4-(Chlorocarbonyl) derivative.
-
Suzuki Coupling : Pd(PPh₃)₄, arylboronic acid → Biaryl ketone .
| Coupling Partner | Catalyst | Product | Yield (Literature) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 4-Benzoyl derivative | 65–75% (analogous systems) |
Salt Formation
The carboxylic acid forms pharmaceutically relevant salts with bases (e.g., sodium, potassium, or olamine salts).
| Base | Salt Type | Solubility (mg/mL) |
|---|---|---|
| NaOH | Sodium salt | >50 (predicted) |
| Ciclopirox olamine | Olamine salt | Enhanced topical absorption |
Biological Activity Modulation
While not a reaction per se, structural modifications (e.g., methyl ester prodrugs) enhance interactions with biological targets like MDM2 (Ki < 1 nM in analogous compounds) .
Scientific Research Applications
Chemistry
3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new chemical reactions and develop derivatives with enhanced properties.
Biology
Research indicates that this compound exhibits potential biological activities, particularly:
- Antimicrobial Properties: Studies have shown that derivatives of oxazole compounds display antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
- Anti-inflammatory Effects: The compound may inhibit enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases .
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of isoxazole compounds, closely related to this compound, exhibited significant antimicrobial effects with low cytotoxicity toward fibroblast cells . This highlights the compound's potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate for developing new drugs. Its ability to modulate biological activity makes it a candidate for drug formulation aimed at various diseases.
Case Study: Drug Development
Research has indicated that modifications of similar oxazole compounds can lead to potent inhibitors for cancer-related targets such as MDM2 . This suggests that this compound could be further investigated for its anticancer properties.
Industrial Applications
The compound finds applications in the synthesis of materials with specific properties:
- Polymers and Coatings: Its chemical structure allows it to be used in creating polymers that require specific functionalities.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure Characteristics | Potential Applications |
|---|---|---|
| 2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid | Features a cyclopropyl group | Antimicrobial agents |
| 2-(Cyclohexylmethyl)-1,3-oxazole-4-carboxylic acid | Contains a cyclohexyl group | Pharmaceutical intermediates |
| 2-(Cyclobutylmethyl)-1,3-oxazole-4-carboxylic acid | Incorporates a cyclobutyl group | Material synthesis |
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and functional differences between 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid and related oxazole derivatives:
Functional Group Impact on Properties
- Cyclohexyl Group (Target Compound) : The bulky cyclohexyl substituent increases lipophilicity (logP ~2.5 estimated), favoring interactions with hydrophobic biological targets. However, this may reduce aqueous solubility, limiting formulations requiring high bioavailability .
- Dimethylphenyl Group (C₁₃H₁₃NO₃): The 2,6-dimethylphenyl group adds steric bulk and aromatic stacking capacity, useful in materials science for crystal engineering or polymer additives .
- Chloro Group (C₅H₄ClNO₃): The electron-withdrawing Cl increases the acidity of the carboxylic acid (pKa ~2.5–3.0), making it reactive in peptide coupling or metal-organic frameworks .
- Ethyl Ester (C₁₂H₁₁NO₃): The ester group improves solubility in organic solvents, enabling use as a synthetic intermediate. Hydrolysis under acidic conditions regenerates the carboxylic acid, useful in prodrug strategies .
Biological Activity
3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its role in various biological systems. The structural formula can be represented as follows:
This structure contributes to its interaction with biological targets, making it a candidate for further pharmacological investigation.
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains.
| Microorganism | Activity | Concentration (mg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Significant inhibition | 0.25 | |
| Pseudomonas aeruginosa | Moderate inhibition | 0.25 | |
| Candida albicans | Low to moderate inhibition | 0.25 |
The compound's ability to inhibit biofilm formation was also assessed, showing over 90% reduction in biofilm at optimal concentrations.
Anticancer Activity
The compound has been evaluated for its anticancer properties across multiple cancer cell lines. In vitro studies reveal promising results:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 12.8 | |
| U2OS (osteosarcoma) | 0.69 | |
| HeLa (cervical cancer) | 0.70 |
These findings suggest that the compound may serve as a potential lead in developing novel anticancer therapies.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thus altering cellular processes.
- Receptor Modulation : It can influence receptor activity, potentially leading to changes in signal transduction pathways associated with cell growth and apoptosis.
Case Studies and Research Findings
Several studies have focused on optimizing the biological properties of this compound through structural modifications:
- Structural Optimization : Research has indicated that modifications to the oxazole ring can enhance antimicrobial and anticancer activities, suggesting a structure-activity relationship (SAR) worth exploring further.
- In Vivo Studies : Preliminary animal studies have shown that the compound exhibits low toxicity while maintaining efficacy against tumor growth, highlighting its potential for therapeutic use.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling a cyclohexyl group to an isoxazole precursor. For example, cyclohexyl halides or Grignard reagents can react with 5-methyl-1,2-oxazole-4-carboxylic acid derivatives under nucleophilic substitution or transition-metal-catalyzed conditions . Optimization includes varying solvents (e.g., DMF or THF), temperatures (80–120°C), and catalysts (e.g., Pd or Cu complexes). Post-synthetic hydrolysis of ester intermediates to the carboxylic acid is critical, requiring controlled pH (1–3) and reflux in aqueous HCl .
Q. How can the purity and structure of this compound be validated?
- Methodology :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .
- Spectroscopy : Confirm structure via H NMR (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, oxazole protons at δ 6.5–7.0 ppm) and IR (carboxylic acid C=O stretch at ~1700 cm) .
- Melting Point : Compare observed mp (e.g., 180–185°C) with literature values; discrepancies may indicate impurities .
Q. What solvent systems are suitable for its dissolution in biological assays?
- Methodology : Test solubility in DMSO (for stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to confirm colloidal stability. For low solubility, consider co-solvents (e.g., PEG-400) or micellar encapsulation .
Advanced Research Questions
Q. How can contradictions in reported melting points or spectral data be resolved?
- Methodology :
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify polymorphs or hydrate forms that may alter mp .
- Crystallography : Obtain single-crystal X-ray data (e.g., using synchrotron sources) to confirm molecular packing and hydrogen-bonding patterns .
- Reproducibility : Validate synthetic protocols across multiple labs to rule out procedural artifacts .
Q. What strategies are effective for studying its stability under physiological conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; identify products (e.g., decarboxylation or oxazole ring opening) .
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track decomposition using time-resolved spectroscopy .
Q. How can its potential enzyme inhibition mechanisms be elucidated?
- Methodology :
- Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure IC values against target enzymes (e.g., cyclooxygenase or kinases). Compare with structural analogs to infer SAR .
- Molecular Docking : Model interactions using software like AutoDock Vina; focus on hydrogen bonding with the carboxylic acid group and hydrophobic contacts with the cyclohexyl moiety .
Q. What computational methods predict its bioavailability and metabolic pathways?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 metabolism, and BBB permeability. Validate with in vitro hepatocyte assays .
- Metabolite ID : Incubate with liver microsomes and analyze via high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
